2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11/h3-4,7-9H,5-6,11H2,1-2H3 |
InChI Key |
ZTSPCCAEFYEOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Regioselective Pyrazole Synthesis via Cyclocondensation
The pyrazole core is typically synthesized through cyclocondensation reactions between hydrazines and 1,3-diketones. A study by Gosselin et al. demonstrated that using aryl hydrazine hydrochlorides in aprotic dipolar solvents (e.g., DMF) with HCl accelerates dehydration, achieving >80% yields for 1,3,5-substituted pyrazoles. For the target compound, 1-(2-methylpropyl)-1H-pyrazol-5-amine is formed by reacting hydrazine with acetylacetone derivatives under acidic conditions.
Reaction Conditions:
Alkylation for Isobutyl Substitution
Introducing the 2-methylpropyl (isobutyl) group requires alkylation of the pyrazole nitrogen. Patent WO2020260871A1 describes the use of isobutyl bromide in the presence of potassium carbonate, achieving 90% substitution efficiency. The reaction proceeds via an SN2 mechanism, with polar aprotic solvents (e.g., acetonitrile) enhancing nucleophilicity.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +15% |
| Base | K2CO3 | +20% |
| Reaction Time | 6–8 hours | Minimal |
Cyclopropanation Strategies
Diazomethane-Mediated Cyclopropanation
Cyclopropane ring formation is achieved using diazomethane (CH2N2) under controlled conditions. A protocol from Vulcanchem involves reacting the pyrazole intermediate with diazomethane in dichloromethane at −10°C, yielding 65–70% cyclopropane product. This method avoids side reactions such as ring-opening but requires strict temperature control.
Safety Note: Diazomethane is highly toxic and explosive; alternatives like the Simmons-Smith reagent are preferred for industrial-scale synthesis.
Transition Metal-Catalyzed Methods
The Simmons-Smith reaction (Zn-Cu/CH2I2) offers a safer cyclopropanation route. A study by Delaunay et al. reported 85% yield for analogous cyclopropane derivatives using zinc triflate as a catalyst. Key advantages include milder conditions (0–25°C) and compatibility with sensitive functional groups.
Comparative Analysis:
| Method | Yield (%) | Safety Profile | Scalability |
|---|---|---|---|
| Diazomethane | 65–70 | Low | Limited |
| Simmons-Smith | 80–85 | Moderate | High |
Amination and Salt Formation
Hydrochloride Salt Formation
The final amine is treated with HCl gas in diethyl ether to form the hydrochloride salt, enhancing solubility and stability. Vulcanchem reports a 95% conversion rate under anhydrous conditions.
Critical Parameters:
- HCl Concentration: 4–6 M
- Temperature: 0–5°C (prevents decomposition)
Industrial-Scale Optimization
Continuous Flow Reactors
Patent US20170240552A1 highlights the use of continuous flow systems for pyrazole alkylation, reducing reaction time from 8 hours to 30 minutes and improving yield by 12%. This method minimizes thermal degradation and enhances reproducibility.
Purification Techniques
Flash chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol/water) are standard for isolating intermediates. High-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds containing pyrazole scaffolds exhibit significant biological activities, including anticancer properties. The structural characteristics of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine allow it to interact with various biological targets, making it a candidate for further exploration in drug development.
Case Study: Anticancer Activity
A study involving pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the pyrazole ring could enhance anticancer activity against various cell lines, such as MCF-7 and HCT-116. Compounds with similar structural motifs have shown IC50 values in the low micromolar range, indicating promising cytotoxic effects .
Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored through virtual screening and structure-based drug design. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, a related compound exhibited an IC50 value of 8.1 nM against CDK2 . This suggests that This compound may also possess similar inhibitory properties.
Antimicrobial Activity
Research into pyrazole derivatives has revealed their potential as antimicrobial agents. A series of synthesized compounds were screened for antibacterial and antifungal activities, with several exhibiting significant efficacy against various pathogens . This opens avenues for developing new antimicrobial therapies based on the pyrazole framework.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (μM) |
|---|---|---|
| Anticancer | MCF-7 | < 10 |
| HCT-116 | < 10 | |
| Kinase Inhibition | CDK2 | 8.1 |
| Antimicrobial | Various Bacteria | Varies |
Table 2: Structural Characteristics of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | Anticancer | IC50 = 8.64 μM |
| Cyclopropane-based Kinase Inhibitor | Kinase Inhibition | IC50 = 8.1 nM |
| Pyrazole-containing Antimicrobial Agents | Antimicrobial | Significant antibacterial activity |
Mechanism of Action
The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole-Cyclopropane Amines
Key Observations :
Pyrazole Derivatives with Alternative Ring Systems
Table 2: Comparison with Heterocyclic Analogs
Key Observations :
- Pyrrolidinone Fusion: The pyrrolidinone ring in rac-(4R,5R)-...
- Electronegative Substituents : The trifluoromethyl group in C₉H₁₃F₃N₄ significantly alters electronic properties, improving metabolic stability in medicinal chemistry contexts .
- Steric Effects : The isopropyl substituent in 1427380-55-9 may hinder rotational freedom of the pyrazole ring, affecting ligand-receptor interactions .
Biological Activity
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and results from various studies.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 179.26 g/mol. Its structure features a cyclopropanamine core linked to a pyrazole moiety, which is known for its versatility in drug design. The presence of the cyclopropane ring contributes to its distinct chemical properties and biological activities, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Studies indicate that it can act as an inhibitor for certain enzymes, potentially impacting metabolic pathways relevant to disease processes .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activities against various pathogens. For instance, compounds similar to this compound have demonstrated potent antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .
| Compound | Activity Type | Target Organisms | EC50 (mg/L) |
|---|---|---|---|
| This compound | Antibacterial | Pseudomonas syringae | < 1.56 |
| This compound | Antifungal | Valsa mali | < 0.64 |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activities. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in biological systems, which is crucial for preventing cellular damage associated with various diseases .
Case Studies
A notable case study involved the synthesis and evaluation of pyrazole derivatives, including this compound, for their antimicrobial and antioxidant effects. The results indicated that these compounds not only exhibited significant activity against specific microorganisms but also provided insights into their mechanisms through molecular docking studies. This highlighted the potential for developing dual-action drugs targeting both microbial infections and oxidative stress .
Pharmacological Implications
The dual-action profile of this compound suggests its potential utility in treating conditions associated with oxidative stress and microbial infections. The ability to modulate multiple biological pathways makes it a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
